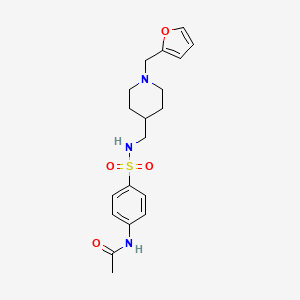

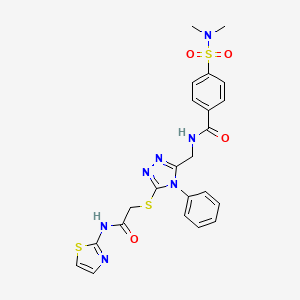

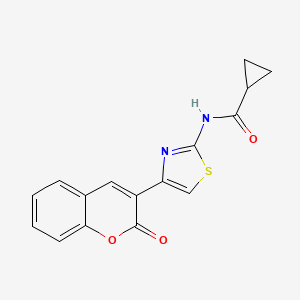

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide”, also known as furanylfentanyl, is a synthetic opioid that is structurally related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

Synthesis Analysis

The synthesis of furanylfentanyl involves complex chemical reactions. Extreme care must be taken when carrying out the final synthetic step as well as when purifying and handling the substance .科学的研究の応用

Gastroprotective Activity : N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide derivatives have been studied for their gastroprotective properties. They have shown potent activity in this regard, particularly through their histamine H2 receptor antagonistic activity, which can be crucial for developing new anti-ulcer agents (Hirakawa et al., 1998).

Enzyme Inhibition Properties : Research has also explored its potential as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s. Some derivatives have demonstrated significant inhibitory activity against these enzymes (Khalid et al., 2012).

Antibacterial Potentials : Studies have investigated the antibacterial properties of this compound derivatives. They have shown moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Molecular Interaction Studies : The compound has been involved in studies analyzing its molecular interactions, like DNA binding, which is crucial for understanding its potential therapeutic applications (Raj, 2020).

PET Imaging : Derivatives of this compound have been used in positron emission tomography (PET) imaging, specifically for targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which is significant in studying neuroinflammation in diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).

Antimicrobial Activity : Some novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing promising results against a range of bacterial and fungal infections (Darwish et al., 2014).

Safety and Hazards

作用機序

Target of Action

The compound, also known as N-{4-[({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}acetamide, is a synthetic opioid, closely related to fentanyl . Its primary targets are the opioid receptors in the central nervous system, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and mimics the action of endogenous opioids, leading to the activation of the receptors. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby producing analgesic effects .

Biochemical Pathways

Upon activation of the opioid receptors, the compound triggers a series of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and inhibition of neurotransmitter release

Pharmacokinetics

Based on its structural similarity to fentanyl, it is likely to have similar adme properties . Fentanyl and its analogs are typically well-absorbed and widely distributed in the body. They undergo metabolism primarily in the liver and are excreted in urine .

Result of Action

The activation of opioid receptors by this compound results in significant analgesic effects, making it a potent opioid narcotic analgesic . It may also have an abuse liability and dependence potential in humans . Overdose can lead to life-threatening respiratory depression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect its stability and solubility, impacting its absorption and distribution . Genetic factors, such as polymorphisms in opioid receptors or metabolic enzymes, can also influence its efficacy and toxicity .

特性

IUPAC Name |

N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMKNUUSLWELKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

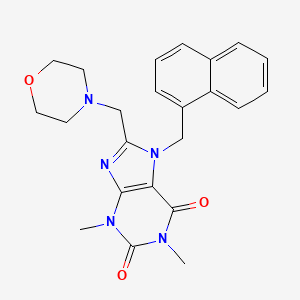

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)

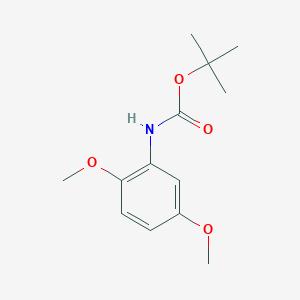

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)

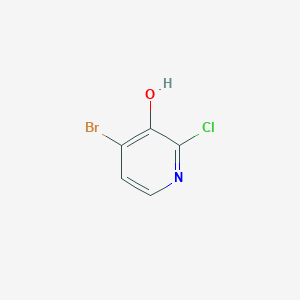

![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)